Cas no 4919-03-3 (5-Aminoimidazole)

5-Aminoimidazole 化学的及び物理的性質
名前と識別子
-
- 4-Aminoimidazole
- 4-Aminoimidazole Dihydrochloride
- 1H-Imidazol-4-amine
- 5-AMINOIMIDAZOLE
- 1H-Imidazol-4-amine(9CI)
- Imidazole, 4(or 5)-amino- (6CI,7CI)
- Imidazole, 4-amino- (8CI)
- 5-Amino-1H-imidazole
- CHEBI:16607
- AMY40030
- MB08721
- MFCD10697825
- 4-(or 5-)aminoimidazole
- 1,3-diazolium-4-aminide
- 1H-imidazol-5-amine
- AKOS006282285
- SY013999
- 1H-Imidazol-4-ylamine
- 3h-imidazol-4-amine
- 4919-03-3
- IMIDAZOLE, 4-AMINO-
- Q27101994
- NS00124781
- C05239
- BB 0262079
- DTXSID00197702
- 7854BCQ2PS
- FT-0650211
- UNII-7854BCQ2PS
- QRZMXADUXZADTF-UHFFFAOYSA-N
- A853362
- BCP05277
- EN300-177717
- AS-56807
- MFCD00235200
- AKOS005259860
- P20245
- DTXCID20120193
- 5-Aminoimidazole
-
- MDL: MFCD15475081
- インチ: 1S/C3H5N3/c4-3-1-5-2-6-3/h1-2H,4H2,(H,5,6)
- InChIKey: QRZMXADUXZADTF-UHFFFAOYSA-N
- ほほえんだ: C1=C(N)NC=N1
計算された属性
- せいみつぶんしりょう: 83.04830
- どういたいしつりょう: 83.048
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 6
- 回転可能化学結合数: 0
- 複雑さ: 45.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.7A^2
- 疎水性パラメータ計算基準値(XlogP): -0.3
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.313
- ゆうかいてん: No data available
- ふってん: 415.491℃ at 760 mmHg
- フラッシュポイント: 234.4 °C
- PSA: 54.70000
- LogP: 0.57310
- じょうきあつ: 0.0±1.0 mmHg at 25°C
5-Aminoimidazole セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Aminoimidazole 税関データ
- 税関コード:2933290090
- 税関データ:
中国税関コード:
2933290090概要:
2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
5-Aminoimidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM187263-100mg |
4-Aminoimidazole |
4919-03-3 | 95%+ | 100mg |
$60 | 2021-08-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL1020-1G |
1H-imidazol-4-amine |
4919-03-3 | 95% | 1g |
¥ 1,320.00 | 2023-04-13 | |
Chemenu | CM187263-1g |
4-Aminoimidazole |
4919-03-3 | 95%+ | 1g |
$*** | 2023-05-30 | |
Chemenu | CM187263-250mg |
4-Aminoimidazole |
4919-03-3 | 95%+ | 250mg |
$125 | 2021-08-05 | |
Alichem | A069004789-10g |
1H-Imidazol-4-amine |
4919-03-3 | 97% | 10g |
$1849.12 | 2023-09-01 | |
Chemenu | CM187263-5g |
4-Aminoimidazole |
4919-03-3 | 95%+ | 5g |
$*** | 2023-05-30 | |
eNovation Chemicals LLC | D574922-5g |
4-Aminoimidazole HCl salt |
4919-03-3 | 90% | 5g |
$1350 | 2023-05-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL1020-25G |
1H-imidazol-4-amine |
4919-03-3 | 95% | 25g |
¥ 13,200.00 | 2023-04-13 | |
TRC | A263256-100mg |
5-Aminoimidazole |
4919-03-3 | 100mg |
$ 115.00 | 2022-01-13 | ||
TRC | A263256-500mg |
5-Aminoimidazole |
4919-03-3 | 500mg |
$ 455.00 | 2022-01-13 |
5-Aminoimidazole 関連文献
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
5-Aminoimidazoleに関する追加情報
Professional Introduction to Compound with CAS No. 4919-03-3 and Product Name: 5-Aminoimidazole
5-Aminoimidazole, identified by the Chemical Abstracts Service registry number CAS No. 4919-03-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound serves as a versatile intermediate in the development of various pharmacologically active molecules, particularly those targeting metabolic pathways and inflammatory responses. The imidazole core, combined with an amino substituent, provides a unique structural framework that enhances its reactivity and biological relevance.
The 5-aminoimidazole scaffold is particularly noteworthy for its role in the synthesis of inhibitors that modulate key enzymes involved in cellular signaling. Recent advancements in medicinal chemistry have highlighted its utility in creating novel therapeutics for conditions such as diabetes, cancer, and autoimmune disorders. For instance, derivatives of 5-aminoimidazole have been investigated for their potential to inhibit Janus kinases (JAKs), which are central mediators of inflammatory cytokine signaling. Such inhibitors are being explored as alternatives to traditional immunosuppressants due to their targeted mechanism of action and reduced side-effect profiles.
One of the most compelling aspects of 5-aminoimidazole is its adaptability in chemical modifications. The presence of both an amino group and an imidazole ring allows for diverse functionalization strategies, enabling the design of molecules with tailored biological activities. For example, researchers have synthesized 5-aminoimidazole-based compounds that exhibit potent activity against thymidylate synthase, an enzyme critical for DNA synthesis in rapidly dividing cells. This has opened up avenues for developing new chemotherapeutic agents with improved efficacy and selectivity.
In the realm of drug discovery, the integration of computational methods has accelerated the identification of promising 5-aminoimidazole derivatives. High-throughput virtual screening (HTVS) and molecular docking studies have been instrumental in predicting binding affinities and optimizing lead structures. These computational approaches complement experimental efforts by providing rapid insights into molecular interactions, thereby streamlining the drug development pipeline. A notable example is the identification of a 5-aminoimidazole derivative that demonstrates strong binding to the catalytic site of dihydrofolate reductase (DHFR), a target for antifolate drugs used in cancer therapy.
The pharmacokinetic properties of 5-aminoimidazole-based compounds are also subjects of intense investigation. Researchers are focusing on enhancing oral bioavailability and metabolic stability through structural modifications. For instance, prodrugs designed from 5-aminoimidazole have shown promise in preclinical studies by improving solubility and reducing rapid degradation in vivo. These advancements are crucial for translating laboratory findings into effective clinical therapies.
Beyond its pharmaceutical applications, 5-aminoimidazole has found utility in material science and catalysis. Its ability to act as a ligand or a building block for coordination complexes has been exploited in designing novel catalysts for organic transformations. These catalysts often exhibit high selectivity and efficiency, making them valuable tools in industrial processes. Additionally, 5-aminoimidazole derivatives have been incorporated into functional materials such as polymers and coatings, where their structural properties contribute to enhanced durability and chemical resistance.
The synthesis of 5-aminoimidazole itself presents interesting challenges due to its heterocyclic nature. Traditional methods often involve multi-step sequences that require careful control of reaction conditions to avoid unwanted side products. However, recent innovations in synthetic chemistry have introduced more efficient routes, including transition-metal-catalyzed cross-coupling reactions and microwave-assisted processes. These methods not only improve yields but also reduce environmental impact by minimizing waste generation.
Environmental considerations have also driven research into greener synthetic pathways for 5-aminoimidazole derivatives. Biocatalytic approaches using engineered enzymes have emerged as promising alternatives to traditional chemical synthesis. These enzymatic methods offer high specificity and operate under mild conditions, aligning with sustainable chemistry principles. Furthermore, flow chemistry techniques have been adapted for the production of 5-aminoimidazole intermediates, enabling continuous processing that enhances scalability and reproducibility.
The future prospects for 5-aminoimidazole are vast, with ongoing research exploring new therapeutic applications and innovative synthetic strategies. As our understanding of biological pathways continues to expand, so too will the demand for specialized intermediates like CAS No. 4919-03-3, 5-Aminoimidazole*. Collaborative efforts between academia and industry are essential to harness this compound's full potential, driving progress across multiple scientific disciplines.
4919-03-3 (5-Aminoimidazole) 関連製品
- 1805138-62-8(3-Amino-5-(difluoromethyl)-2-hydroxypyridine-6-sulfonamide)
- 1220039-97-3(4-Fluoro-5-(4-methyl-piperazin-1-YL)-benzene-1,2-diamine tetrahydrochloride)
- 6266-42-8(N-(1,2-diphenylethyl)propan-1-amine;hydrochloride)
- 2227831-58-3((1R)-2-amino-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol)
- 5896-17-3(2-(Benzyloxy)benzaldehyde)
- 90004-97-0(1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one)
- 2387563-74-6((4R)-8-azaspiro[4.5]decan-4-ol;hydrochloride)
- 172483-74-8(4-(3-Bromopropyl)iodobenzene)
- 2228739-08-8(3-oxo-1-(pentafluoroethyl)cyclobutane-1-carbonitrile)
- 1184193-90-5(1-(2,2-Difluoroethyl)-1h-indol-5-amine)
